molecular formula C10H12FNO B7603972 Cambridge id 5135460

Cambridge id 5135460

Cat. No.: B7603972
M. Wt: 181.21 g/mol
InChI Key: SZBZYTCFHBGFIO-UHFFFAOYSA-N
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Description

Cambridge id 5135460 is a useful research compound. Its molecular formula is C10H12FNO and its molecular weight is 181.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-7(2)10(13)12-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBZYTCFHBGFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Reagents and Reaction Conditions

Chemical reactions involving coordination compounds or multicomponent systems often require precise control of reagents and conditions. For example:

  • Metal coordination : Reactions with transition metals (e.g., Co³⁺, Fe³⁺) typically involve ligands such as 1,2,3,4-tetrahydroisoquinoline derivatives, as seen in coordination compounds tested for enantioselective catalysis .

  • Multicomponent reactions : Systems like the Ugi or Passerini reactions use three or more reactants (e.g., aldehydes, ketones, amines) under conditions such as catalytic HCl or solvent-free environments .

Reaction Monitoring and Analysis

Key analytical techniques for tracking reaction progress include:

  • NMR spectroscopy : Used to identify conformers in coordination compounds, such as three rotamers observed in Co³⁺ complexes .

  • Chromatography and spectroscopy : Methods like HPLC and fluorescence are employed to measure reaction kinetics and yields .

Enantioselective Catalysis

Coordination compounds are often tested for asymmetry in reactions like:

  • Nitroaldol addition : Achieved enantiomeric excess (ee) up to 61.7% for nitromethane with 4-nitrobenzaldehyde using compound 5a .

  • Michael addition : Lower ee values (e.g., 7.2% for ethyl 2-oxocyclohexanecarboxylate) .

Data Extraction and Mining

For comprehensive reaction analysis, methodologies include:

  • Named Entity Recognition (NER) : Identifies chemical entities (e.g., reagents, solvents) and reaction parameters (e.g., temperature, time) from text .

  • Event Extraction (EE) : Links entities to reaction steps (e.g., ARG1 for compound relationships, ARGM for conditions) .

Cross-Coupling Reactions

Palladium-catalyzed reactions (e.g., Suzuki–Miyaura) are critical for generating carbon–carbon bonds in drug discovery. Challenges include:

  • Dehalogenation : Observed in Suzuki couplings with certain amines (e.g., N-methylpiperazine) .

  • Yield optimization : Depends on ligands, solvents, and reaction times .

Limitations and Challenges

  • Data quality : Incomplete or unstructured reaction data in patents or journals complicates analysis .

  • Conformer variability : Coordination compounds may exist as mixtures of rotamers, complicating mechanistic studies .

Q & A

How can researchers formulate a focused and complex research question for studies involving Cambridge ID 5135460?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICO (Population, Intervention, Comparison, Outcome) to structure questions. Ensure clarity by avoiding vague terms and grounding the question in a gap identified during literature review . For example: "How does [variable X] in this compound interact with [variable Y] under controlled experimental conditions, and what implications does this have for [specific theory or application]?"

Q. What are the steps to request access to non-public this compound data for academic research?

  • Methodological Answer :

Review publicly available materials first (e.g., sample tests, corpus data) .

Submit a formal request to Cambridge via research@cambridgeenglish.org with eight components:

  • Researcher’s credentials and affiliation
  • Exact data requirements
  • Research background (200 words)
  • Specific research questions
  • Proposed methodology (e.g., statistical models, qualitative coding)
  • Expected outcomes (publications, presentations)
  • Academic supervisor endorsement (for students) .
    Approval may take weeks and requires signing a data-use agreement.

Q. How should experimental designs be structured for studies involving this compound?

  • Methodological Answer :
  • Experimental Design : Manipulate independent variables (e.g., linguistic features in test data) and measure effects on dependent variables (e.g., candidate performance metrics). Use control groups and randomization to mitigate bias .
  • Validity Considerations : Address internal validity threats (e.g., confounding variables) via blinding and external validity through representative sampling .

Q. What strategies ensure data validity and reliability when analyzing contradictions in this compound datasets?

  • Methodological Answer :
  • Triangulation : Combine quantitative analysis (e.g., regression models) with qualitative methods (e.g., thematic analysis of candidate responses) .
  • Sensitivity Analysis : Test if contradictory results persist under different assumptions or statistical methods (e.g., bootstrapping) .

Advanced Research Questions

Q. How can theoretical frameworks be integrated into studies on this compound to enhance conceptual rigor?

  • Methodological Answer : Align the research question with established theories (e.g., language acquisition models) or develop a conceptual framework that defines key constructs (e.g., "test validity") and their interrelationships. Use this framework to guide hypothesis formulation and data interpretation .

Q. What methodological challenges arise when replicating prior studies on this compound with new technologies?

  • Methodological Answer :
  • Adaptation : Update legacy methodologies (e.g., manual coding) using AI-driven tools (e.g., NLP for automated essay scoring) while ensuring compatibility with original protocols .
  • Validation : Compare results across old and new methods to assess consistency, documenting discrepancies in a replication report .

Q. How can longitudinal research designs address attrition and data consistency in multi-year studies involving this compound?

  • Methodological Answer :
  • Attrition Mitigation : Use staggered sampling and incentivize participant retention (e.g., follow-up surveys).
  • Data Consistency : Implement standardized data collection protocols (e.g., fixed intervals for assessments) and harmonize datasets across timepoints .

Q. What mixed-methods approaches are optimal for analyzing both quantitative and qualitative aspects of this compound data?

  • Methodological Answer :
  • Explanatory Sequential Design : Start with quantitative analysis (e.g., test scores) followed by qualitative interviews to contextualize outliers .
  • Integration Strategy : Use joint displays to map qualitative themes onto quantitative trends (e.g., thematic clusters vs. performance metrics) .

Data and Methodological Considerations Table

Research Aspect Key Considerations References
Experimental ValidityControl groups, randomization, blinding
Longitudinal ChallengesAttrition control, periodic assessments
Mixed-Methods IntegrationJoint displays, explanatory sequential design
Data Request ComplianceEight-element proposal, ethical agreements

Ethical and Compliance Guidelines

  • GDPR Compliance : Anonymize personal data in this compound datasets; avoid identifiers in publications .
  • Ethical Review : Obtain institutional approval for human-subject research (e.g., candidate interviews) and document informed consent protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.